1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclobutyl group and a trifluoromethylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis could be employed .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine
Uniqueness
1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals, offering potential advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C14H18F3N3 |
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Molecular Weight |
285.31 g/mol |
IUPAC Name |
1-cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C14H18F3N3/c15-14(16,17)12-5-2-6-18-13(12)20-9-7-19(8-10-20)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10H2 |
InChI Key |
UDKXXMJEMCCSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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